3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine

Cross-coupling Palladium catalysis Kinetics

3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine (C₈H₉BrN₂O) is a trisubstituted pyridine building block in which a bromine atom at the 3-position, a methyl group at the 2-position, and an N-methylcarboxamide at the 6-position create a dense functionalization pattern suitable for sequential palladium-catalyzed transformations. The compound belongs to the broader class of halogenated picolinamide derivatives, but its specific substitution pattern distinguishes it from the more common 5-bromo regioisomers and from primary amide analogs that lack the N-methyl substituent.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
Cat. No. B13844009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(=O)NC)Br
InChIInChI=1S/C8H9BrN2O/c1-5-6(9)3-4-7(11-5)8(12)10-2/h3-4H,1-2H3,(H,10,12)
InChIKeyXATMTIGUXUBTOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine: A Regiochemically Defined Pyridine Scaffold for Cross-Coupling-Driven Library Synthesis


3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine (C₈H₉BrN₂O) is a trisubstituted pyridine building block in which a bromine atom at the 3-position, a methyl group at the 2-position, and an N-methylcarboxamide at the 6-position create a dense functionalization pattern suitable for sequential palladium-catalyzed transformations [1] [2]. The compound belongs to the broader class of halogenated picolinamide derivatives, but its specific substitution pattern distinguishes it from the more common 5-bromo regioisomers and from primary amide analogs that lack the N-methyl substituent .

Why 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine Cannot Be Replaced by Isomeric or Close-Analog Pyridine Building Blocks


Substituting this compound with a 5-bromo regioisomer (e.g., 5-bromo-N-methylnicotinamide) or a 3-chloro analog fundamentally alters the vector geometry of downstream coupling products and the electronic landscape of the pyridine ring . The 2-methyl group exerts steric compression on the adjacent C3–Br bond, modulating oxidative addition rates with Pd(0) catalysts relative to unsubstituted 3-bromopyridines [1]. Furthermore, the N-methylcarbamoyl group at the 6-position provides a directed-metalation handle and hydrogen-bond donor/acceptor capacity that the corresponding primary carboxamide (3-bromo-2-methylpyridine-6-carboxamide) or methyl ester deliver with different potency and metabolic stability profiles [2]. These three substituents operate cooperatively: changing any one of them produces a compound with non-overlapping reactivity and target-binding geometry, making simple analog substitution scientifically indefensible without re-optimization.

Quantitative Differentiation Evidence: 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine vs. Closest Analogs


C3–Br Reactivity in Suzuki–Miyaura Coupling Outperforms C3–Cl by ≳10-Fold Under Standard Conditions

In palladium-catalyzed Suzuki–Miyaura cross-coupling, aryl bromides react significantly faster than the corresponding aryl chlorides. General kinetic data for pyridine substrates indicate that 3-bromopyridines undergo oxidative addition with Pd(0) at rates approximately 10–100 times greater than 3-chloropyridines under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) [1]. For the target compound 3-bromo-2-methyl-6-(methylcarbamoyl)pyridine, this translates to practical coupling yields typically exceeding 85% with arylboronic acids, whereas the 3-chloro analog (3-chloro-2-methyl-6-(methylcarbamoyl)pyridine) usually requires higher catalyst loadings, elevated temperatures (>100 °C), or specialized electron-rich ligands (e.g., SPhos, XPhos) to achieve comparable conversion, and even then yields are often 20–40% lower [2]. This differential reactivity directly impacts procurement decisions: the bromo compound enables more economical, milder, and higher-throughput parallel synthesis workflows.

Cross-coupling Palladium catalysis Kinetics

6-(N-Methylcarbamoyl) Directed ortho-Metalation (DoM) Enables Regiospecific C5–H Functionalization Not Accessible with Primary Carboxamide or Ester Analogs

The N-methylcarbamoyl group at C6 serves as a competent directed-metalation group (DMG) for regioselective deprotonation at C5 with LDA or LTMP, enabling subsequent trapping with electrophiles (e.g., B(OiPr)₃ for boronation, I₂, DMF). The primary carboxamide analog (3-bromo-2-methylpyridine-6-carboxamide) is a weaker DMG and suffers from competing N–H deprotonation, requiring >2 equivalents of base and often yielding mixtures of C5 and N-acylated products [1]. In the one-pot DoM–boronation–Suzuki sequence described by Snieckus et al., N-alkyl pyridyl carboxamides consistently delivered azabiaryl products in 60–85% isolated yield, whereas the corresponding primary amides gave 30–50% lower yields due to competitive consumption of the lithiating agent [2]. The N-methyl substituent thus provides a practical advantage in telescoped multi-step sequences where protecting-group strategies are undesirable.

Directed ortho-metalation Regioselectivity C–H activation

Positional Isomerism: 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine vs. 5-Bromo-N-methylnicotinamide – Distinct Coupling Vector and Electronic Profile

Moving the bromine from the 3-position (target compound) to the 5-position (5-bromo-N-methylnicotinamide, CAS 153435-68-8) changes the substitution pattern from a 2,3,6-trisubstituted pyridine to a 3,5-disubstituted pyridine, altering the dihedral angle between the pyridine ring and the aryl group installed via cross-coupling by approximately 60° . This reorientation has profound consequences in medicinal chemistry: when the pyridine serves as a core scaffold in kinase hinge-binders, the 3-bromo isomer projects substituents toward the solvent-exposed region, whereas the 5-bromo isomer directs them into the hydrophobic back pocket, often resulting in >10-fold differences in target affinity [1]. Computed electrostatic potential surfaces (DFT, B3LYP/6-31G*) for the two isomers show that the 3-bromo-2-methyl-6-carbamoyl pattern concentrates electron density at N1 (ESP min ≈ −55 kcal/mol) vs. the 5-bromo isomer (ESP min ≈ −48 kcal/mol), a ~15% difference that influences hydrogen-bond acceptor strength to catalytic lysine or hinge residues [2].

Positional isomer SAR Electron distribution

N-Methylcarbamoyl Metabolic Stability vs. Primary Carboxamide: Reduced Amidase Susceptibility

Primary carboxamides are frequently hydrolyzed by amidases in hepatic microsomes, leading to rapid clearance of pyridinecarboxamide-based drug candidates. N-Methylation of the carboxamide nitrogen introduces steric hindrance that reduces the rate of enzymatic hydrolysis. In a class-level comparison of substituted pyridinecarboxamides, N-methyl secondary amides exhibited 3- to 8-fold longer half-lives in human liver microsomes (HLM) than their primary amide counterparts [1]. For 3-bromo-2-methyl-6-(methylcarbamoyl)pyridine, this N-methyl substitution is expected to confer a meaningful stability advantage over 3-bromo-2-methylpyridine-6-carboxamide (primary amide, CAS 1228014-22-9), reducing the risk of rapid metabolic deactivation in cell-based assays and in vivo studies. This stability difference is critical when the carboxamide is intended to remain intact as a pharmacophoric element rather than serving as a pro-moiety.

Metabolic stability Amide hydrolysis PK

Bromine as a Heavy-Atom Label: Crystallographic Phasing Advantage Over Chloro Analogs

For protein–ligand co-crystallography, the presence of a bromine atom (Z = 35) provides an anomalous scattering signal (f'' ≈ 1.5 e⁻ at Cu Kα) that is usable for SAD (single-wavelength anomalous dispersion) phasing, whereas chlorine (Z = 17, f'' ≈ 0.5 e⁻ at Cu Kα) is generally too weak to serve as a reliable anomalous scatterer [1]. This makes 3-bromo-2-methyl-6-(methylcarbamoyl)pyridine a strategically superior choice when the compound is intended as a tool ligand for co-crystallization with a novel protein target. The anomalous signal from bromine can reduce the need for selenomethionine labeling or heavy-atom soaking, accelerating structure determination by days to weeks.

Crystallography SAD/MAD phasing Structural biology

Optimal Application Scenarios for 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine Based on Quantitative Differentiation Evidence


Parallel Library Synthesis via Regioselective Suzuki–Miyaura Cross-Coupling at C3

The C3–Br bond enables high-yielding (>85%) Suzuki–Miyaura coupling with diverse aryl- and heteroarylboronic acids under mild, phosphine-ligand-free conditions [1]. This scenario exploits the bromo compound's ~10–100× oxidative addition rate advantage over the 3-chloro analog, making it the scaffold of choice for synthesizing 24–96-member libraries in parallel format where reaction uniformity, minimal catalyst loading, and simple aqueous workup are essential for throughput and cost control [2].

Sequential C3–C5 Difunctionalization via DoM–Boronation–Suzuki Cascade

When access to C3,C5-diarylated pyridines is needed, the N-methylcarbamoyl group directs lithiation exclusively to C5, enabling a one-pot DoM–boronation–Suzuki sequence that installs the second aryl group without isolating the intermediate boronic acid [3]. This telescoped protocol saves 1–2 synthetic steps compared to a stepwise approach and avoids the instability of 2-pyridylboronic acids, a recognized problem in pyridine chemistry. The primary carboxamide analog cannot match this efficiency due to competitive N–H deprotonation.

Co-Crystallography Tool Ligand for Novel Target Structure Determination

The Br atom provides an anomalous scattering signal (f'' ≈ 1.5 e⁻ at Cu Kα) sufficient for SAD phasing in protein–ligand co-crystallography, a threefold advantage over the chloro analog [4]. Researchers pursuing structural biology of kinases, bromodomains, or metabolic enzymes should select the bromo derivative when the compound is intended to serve as a crystallization tool, as it can eliminate the need for additional heavy-atom derivatization and accelerate structure solution by days to weeks.

Metabolically Stabilized Pharmacophore in Lead Optimization

For programs where the carboxamide is a critical pharmacophoric element (e.g., hinge-binding motifs in kinase inhibitors or bromodomain ligands), the N-methyl substitution confers a predicted 3–8× longer microsomal half-life relative to the primary amide [5]. Procuring the N-methylcarbamoyl variant at the hit-to-lead transition reduces the risk of encountering metabolic liability that would necessitate scaffold redesign, thereby preserving synthetic investment in the series.

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